![molecular formula C11H18O2 B13886507 [4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol is a chemical compound with the molecular formula C12H18O2 It is known for its unique structure, which includes a norbornane ring system substituted with a methoxyvinyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the norbornane ring system. The methoxyvinyl group can be introduced through a subsequent alkylation reaction. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The methoxyvinyl group can be reduced to form a saturated alkyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(2-Methoxyvinyl)norbornan-1-yl]aldehyde or [4-(2-Methoxyvinyl)norbornan-1-yl]carboxylic acid.
Reduction: Formation of [4-(2-Methoxyethyl)norbornan-1-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The methoxyvinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(2-Hydroxyvinyl)norbornan-1-yl]methanol
- [4-(2-Methoxyethyl)norbornan-1-yl]methanol
- [4-(2-Methoxyvinyl)norbornan-1-yl]ethanol
Uniqueness
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol is unique due to its specific substitution pattern and the presence of both a methoxyvinyl group and a methanol group
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
[4-(2-methoxyethenyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C11H18O2/c1-13-7-6-10-2-4-11(8-10,9-12)5-3-10/h6-7,12H,2-5,8-9H2,1H3 |
Clé InChI |
VUFFUXWOZGFHOB-UHFFFAOYSA-N |
SMILES canonique |
COC=CC12CCC(C1)(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
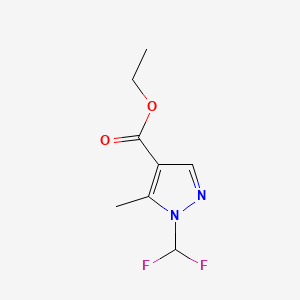
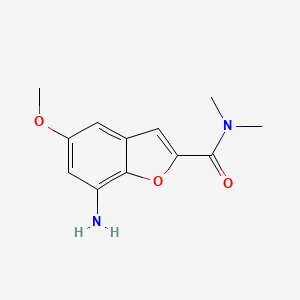

![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)
![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)

![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)
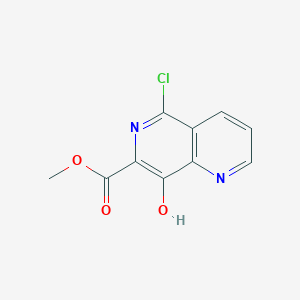
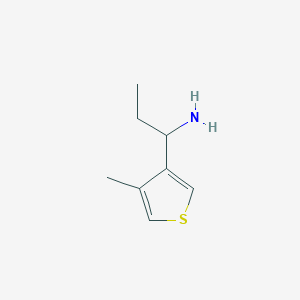
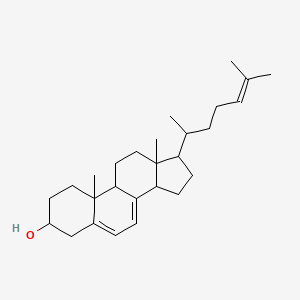
![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
